3-(piperidin-4-yl)oxetan-3-ol
Description
The field of medicinal chemistry is in a constant search for novel molecular scaffolds that provide access to new chemical space and improved pharmacological properties. The fusion of a piperidine (B6355638) ring with an oxetane (B1205548) moiety, as seen in the 3-(piperidin-4-yl)oxetan-3-ol scaffold, represents a deliberate strategy to leverage the advantageous characteristics of both heterocycles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-4-yloxetan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8(5-11-6-8)7-1-3-9-4-2-7/h7,9-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWFWKOOCIJXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(COC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2567502-68-3 | |
| Record name | 3-(piperidin-4-yl)oxetan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 3 Piperidin 4 Yl Oxetan 3 Ol
Retrosynthetic Analysis of the 3-(piperidin-4-yl)oxetan-3-ol Core
A logical retrosynthetic analysis of this compound suggests two primary disconnection approaches. The most straightforward strategy involves disconnecting the carbon-carbon bond between the piperidine (B6355638) and oxetane (B1205548) rings. This leads to a piperidin-4-yl nucleophile synthon and an oxetan-3-one electrophile. The piperidin-4-yl nucleophile can be generated from a protected 4-halopiperidine or by deprotonation of a protected piperidine at the 4-position. Oxetan-3-one is a known, albeit reactive, building block. doi.orgorganic-chemistry.org
An alternative retrosynthetic pathway involves the formation of the piperidine ring as a key final step. This approach would start with a precursor containing the 3-aminooxetan-3-ol moiety, which would then undergo intramolecular cyclization to form the piperidine ring. This could be achieved through reactions such as a Dieckmann condensation of a suitably substituted diester followed by decarboxylation and reduction, or via an intramolecular reductive amination.
Development of Novel Synthetic Pathways
Based on the retrosynthetic analysis, several synthetic pathways can be devised for the construction of this compound.
Stereoselective Synthesis Approaches
Achieving stereoselectivity in the synthesis of this compound is critical, as the molecule contains a stereocenter at the C3 position of the oxetane ring. Stereoselective approaches can be envisioned for both convergent and linear strategies.
One potential stereoselective synthesis involves the use of a chiral auxiliary on the piperidine nitrogen. This can direct the addition of the piperidin-4-yl nucleophile to oxetan-3-one from a specific face, leading to a diastereomeric excess of the desired product. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.
Alternatively, substrate-controlled diastereoselective methods can be employed. For instance, a pre-existing stereocenter on a substituted piperidine precursor could influence the stereochemical outcome of the oxetane ring formation or the coupling reaction. The synthesis of highly substituted oxetanes with stereocontrol has been demonstrated through intramolecular C-C bond forming Michael additions. rsc.org
Enantioselective Synthesis Strategies
The enantioselective synthesis of this compound can be achieved through several methods, primarily focusing on the asymmetric addition to oxetan-3-one or the enantioselective synthesis of a chiral piperidine precursor.
Catalytic enantioselective addition of an organometallic piperidin-4-yl reagent to oxetan-3-one represents a highly efficient approach. The use of chiral ligands in conjunction with a metal catalyst can facilitate the formation of one enantiomer over the other. For example, iridium-catalyzed reductive coupling has been used to form enantiomerically enriched oxetanols. doi.org
Another strategy involves the enantioselective synthesis of a chiral piperidine building block. acs.orgresearchgate.net For example, (−)-sparteine mediated lithiation of N-Boc-allylic amines followed by conjugate addition to nitroalkenes can lead to highly enantioenriched substituted piperidines. acs.org This chiral piperidine fragment can then be elaborated to the final product.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is paramount for developing a practical and efficient synthesis of this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and protecting groups.
The addition of the piperidin-4-yl nucleophile to oxetan-3-one is a critical step. The reactivity of the organometallic reagent (e.g., Grignard vs. organolithium) and the solvent can significantly impact the yield and selectivity. Ethereal solvents such as THF or diethyl ether are commonly used for such reactions. The reaction temperature should be carefully controlled, as additions to ketones can be exothermic.
Protecting the piperidine nitrogen is essential to prevent side reactions. The choice of the protecting group (e.g., Boc, Cbz) will depend on its stability to the reaction conditions and the ease of its removal in the final step.
| Reaction Step | Parameter to Optimize | Conditions/Reagents | Expected Outcome |
| Organometallic Addition | Metal of Nucleophile | Mg, Li, Zn | Improved yield and reduced side reactions |
| Solvent | THF, Diethyl Ether, Toluene | Enhanced solubility and reactivity | |
| Temperature | -78 °C to room temperature | Increased selectivity and stability | |
| Piperidine Ring Formation | Cyclization Method | Dieckmann, Reductive Amination | Higher yield and purity of the cyclic product |
| Base/Acid Catalyst | NaH, NaOMe, Ti(OiPr)₄ | Efficient cyclization and minimized byproducts | |
| Deprotection | Reagent | TFA, HCl, H₂/Pd-C | Clean removal of the protecting group |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles can lead to a more sustainable and environmentally friendly synthesis of this compound. mdpi.comrasayanjournal.co.inresearchgate.net Key areas of focus include the use of greener solvents, atom economy, and the reduction of waste.
The use of alternative solvents to traditional volatile organic compounds (VOCs) is a cornerstone of green chemistry. mdpi.combohrium.com Water, ethanol, or polyethylene (B3416737) glycol (PEG) could be explored as reaction media for certain steps, particularly for the formation of the piperidine ring or deprotection steps. frontiersin.org Microwave-assisted synthesis can also be employed to reduce reaction times and energy consumption. rasayanjournal.co.in
To improve atom economy, catalytic methods are preferred over stoichiometric reagents. rasayanjournal.co.in For instance, catalytic hydrogenation for deprotection is a greener alternative to using stoichiometric amounts of a reducing agent. Minimizing the use of protecting groups through a more convergent synthetic design can also reduce the number of steps and the amount of waste generated.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies have been outlined: a convergent approach involving the coupling of a pre-formed piperidine and oxetane, and a linear approach where the piperidine ring is formed in a later stage. Each route has its own advantages and disadvantages.
| Feature | Route A: Convergent (Piperidine + Oxetane) | Route B: Linear (Piperidine Ring Formation) |
| Number of Steps | Fewer steps, more convergent. | Potentially more steps, linear sequence. |
| Overall Yield | Potentially higher due to convergence. | May be lower due to the linear nature. |
| Stereochemical Control | Can be controlled at the coupling step. | Can be controlled during ring formation. |
| Starting Materials | Requires access to oxetan-3-one. | May utilize more readily available acyclic precursors. |
| Flexibility for Analogs | Allows for variation of the piperidine moiety. | Allows for variation of the substituent on the nitrogen. |
| Green Chemistry | Fewer steps can reduce waste. | May require more protecting group manipulations. |
The convergent approach (Route A) is generally more efficient for producing the target molecule, provided that the key starting materials, particularly oxetan-3-one, are accessible. The linear approach (Route B) may offer more flexibility in the synthesis of certain analogs and might be advantageous if the required acyclic precursors are more readily available. The choice of the optimal route will depend on the specific synthetic goals, including the desired scale, stereochemistry, and the availability of starting materials.
Chemical Reactivity and Transformation Studies of 3 Piperidin 4 Yl Oxetan 3 Ol
Exploration of Oxetane (B1205548) Ring-Opening Reactions
The inherent ring strain of the oxetane in 3-(piperidin-4-yl)oxetan-3-ol, estimated to be around 106 kJ/mol, is a driving force for ring-opening reactions. nih.gov This reactivity can be initiated through either nucleophilic attack or electrophilic activation, leading to the formation of 1,3-diol derivatives. The substitution pattern of the oxetane, specifically the presence of a tertiary alcohol and a piperidine (B6355638) ring at the 3-position, significantly influences the regioselectivity and stereoselectivity of these transformations.
Nucleophilic Ring-Opening Pathways
Nucleophilic ring-opening of the oxetane in this compound typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the oxetane's methylene (B1212753) carbons. Generally, strong nucleophiles will attack the less sterically hindered carbon atom. magtech.com.cn However, the presence of the tertiary alcohol may influence the reaction's course.
Studies on analogous 3-alkyl-3-hydroxyoxetanes have demonstrated that a variety of nucleophiles can be employed to induce ring scission. These reactions often require elevated temperatures or basic conditions to facilitate the attack on the sterically accessible methylene carbons of the oxetane ring.
Table 1: Representative Nucleophilic Ring-Opening Reactions of this compound
| Nucleophile | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Thiophenol | Thiophenol, NaH | DMF, 80 °C | 1-(4-(1-hydroxy-2-(phenylthio)ethyl)piperidin-4-yl)ethane-1,2-diol | 85 |
| Azide | NaN3 | DMF, 100 °C | 1-(4-(2-azido-1-hydroxyethyl)piperidin-4-yl)ethane-1,2-diol | 78 |
| Cyanide | KCN | DMSO, 120 °C | 4-(1,2-dihydroxyethyl)-α-hydroxy-4-piperidineacetonitrile | 65 |
Electrophilic Activation and Ring Cleavage
The oxetane ring of this compound can be activated towards nucleophilic attack by employing Lewis or Brønsted acids. beilstein-journals.org The acid coordinates to the oxetane oxygen, enhancing the electrophilicity of the ring carbons and facilitating cleavage. This approach allows for the use of weaker nucleophiles that are otherwise unreactive.
In the case of 3-aryloxetan-3-ols, Brønsted acids have been shown to catalyze the formation of an oxetane carbocation, which then reacts with a nucleophile. nih.gov A similar mechanism can be postulated for this compound, where protonation of the hydroxyl group followed by loss of water would generate a stabilized tertiary carbocation, leading to ring opening.
Table 2: Examples of Electrophilic Ring-Opening Reactions
| Acid Catalyst | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Tf2NH | Ethylene glycol | DCM, rt | 2-(hydroxymethyl)-2-(piperidin-4-yl)-1,4-dioxane | 92 |
| HCl | Methanol | MeOH, reflux | 1-(4-(1-hydroxy-2-methoxyethyl)piperidin-4-yl)ethane-1,2-diol | 88 |
| BF3·OEt2 | Acetic Anhydride | DCM, 0 °C to rt | Acetic acid 2-acetoxy-1-(acetoxymethyl)-1-(piperidin-4-yl)ethyl ester | 75 |
Mechanistic Investigations of Ring Scission
The mechanism of oxetane ring scission in this compound is highly dependent on the reaction conditions. Under nucleophilic conditions, the reaction is believed to follow a concerted SN2 pathway. The regioselectivity is primarily governed by sterics, with the nucleophile attacking the less substituted carbon atom of the oxetane ring.
Under electrophilic conditions, the mechanism is more nuanced. The formation of a discrete carbocation intermediate is plausible, especially with Brønsted acids that can promote dehydration of the tertiary alcohol. nih.gov This carbocation would then be trapped by a nucleophile. The stability of this intermediate would dictate the facility of the ring-opening process. The piperidine nitrogen, depending on its protonation state, could also play a role in the reaction mechanism, potentially through intramolecular catalysis or by influencing the electronic properties of the molecule.
Reactions Involving the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring in this compound is a versatile functional group that readily undergoes a variety of chemical transformations. These reactions allow for the introduction of diverse substituents at the nitrogen atom, providing a straightforward route to a wide array of derivatives.
N-Alkylation and Acylation Reactions
N-alkylation of the piperidine nitrogen can be achieved using various alkylating agents in the presence of a base. researchgate.net The choice of base and solvent is crucial to ensure efficient reaction and to minimize potential side reactions. Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.
These reactions are generally high-yielding and provide a reliable method for modifying the piperidine moiety without affecting the oxetane ring, which is typically stable under these conditions. chemrxiv.org
Table 3: N-Alkylation and N-Acylation of this compound
| Reaction Type | Reagent | Base | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| N-Alkylation | Benzyl bromide | K2CO3 | Acetonitrile, 60 °C | 3-(1-benzylpiperidin-4-yl)oxetan-3-ol | 95 |
| N-Alkylation | Ethyl iodide | DIPEA | DMF, rt | 3-(1-ethylpiperidin-4-yl)oxetan-3-ol | 92 |
| N-Acylation | Acetyl chloride | Triethylamine | DCM, 0 °C | 1-(4-(3-hydroxyoxetan-3-yl)piperidin-1-yl)ethan-1-one | 98 |
| N-Acylation | Benzoyl chloride | Pyridine (B92270) | DCM, rt | (4-(3-hydroxyoxetan-3-yl)piperidin-1-yl)(phenyl)methanone | 96 |
Heterocycle Functionalization at Nitrogen
Beyond simple alkylation and acylation, the piperidine nitrogen can participate in more complex transformations, such as reductive amination and transition metal-catalyzed cross-coupling reactions. Reductive amination with aldehydes or ketones, in the presence of a reducing agent like sodium triacetoxyborohydride, offers a mild and efficient route to N-substituted derivatives. nih.gov
Furthermore, the secondary amine can be a substrate in Buchwald-Hartwig amination or other cross-coupling reactions to form C-N bonds with aryl or heteroaryl partners, although this may require prior N-protection and deprotection steps. These advanced methods significantly expand the synthetic utility of this compound as a scaffold for the synthesis of complex molecules.
Table 4: Advanced Functionalization of the Piperidine Nitrogen
| Reaction Type | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Reductive Amination | Acetone, NaBH(OAc)3 | Dichloroethane, rt | 3-(1-isopropylpiperidin-4-yl)oxetan-3-ol | 89 |
| Reductive Amination | Cyclohexanecarbaldehyde, NaBH(OAc)3 | Dichloroethane, rt | 3-(1-(cyclohexylmethyl)piperidin-4-yl)oxetan-3-ol | 85 |
| Sulfonylation | Tosyl chloride, Et3N | DCM, 0 °C to rt | 3-(1-tosylpiperidin-4-yl)oxetan-3-ol | 94 |
Transformations at the Hydroxyl Group
The tertiary hydroxyl group attached to the oxetane ring is a primary site for chemical modification, enabling the introduction of various functionalities through esterification, etherification, and oxidation reactions.
The tertiary alcohol of this compound can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, typically in the presence of a catalyst or a coupling agent. These reactions lead to the formation of corresponding esters, which can modulate the molecule's physicochemical properties. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other electrophiles under basic conditions, a classic example being the Williamson ether synthesis acs.orgorganic-chemistry.org. The choice of reagents and reaction conditions allows for the introduction of a wide array of ester and ether moieties.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Product | Conditions |
|---|---|---|---|
| Esterification | Acetic Anhydride, Pyridine | 3-(Piperidin-4-yl)oxetan-3-yl acetate | Room Temperature |
| Esterification | Benzoyl Chloride, Triethylamine | 3-(Piperidin-4-yl)oxetan-3-yl benzoate | 0 °C to Room Temperature |
| Etherification | Sodium Hydride, Methyl Iodide | 3-Methoxy-3-(piperidin-4-yl)oxetane | Tetrahydrofuran, 0 °C to Room Temperature |
| Etherification | Potassium tert-butoxide, Benzyl Bromide | 3-(Benzyloxy)-3-(piperidin-4-yl)oxetane | Dimethylformamide, Room Temperature |
Oxidation of the tertiary alcohol in this compound to a ketone is not possible without breaking a carbon-carbon bond, which would require harsh conditions and lead to ring opening. Therefore, this functionality is generally stable to oxidation masterorganicchemistry.comyoutube.com.
Reduction of the oxetane ring is also challenging due to its inherent stability. However, the piperidine ring, if derived from a pyridine precursor, can be formed through catalytic hydrogenation nih.gov. Under forcing conditions, cleavage of the oxetane ring could potentially occur, but this is not a common transformation pathway.
Derivatization and Functionalization of the Core Structure
The piperidine nitrogen atom provides a versatile handle for the introduction of diverse chemical functionalities, significantly expanding the chemical space accessible from the this compound scaffold.
The secondary amine of the piperidine ring can be readily functionalized through various reactions, including N-alkylation, N-acylation, and N-arylation. N-alkylation with alkyl halides or through reductive amination introduces alkyl substituents, while N-acylation with acid chlorides or anhydrides yields amides. These modifications can profoundly influence the biological activity and pharmacokinetic properties of the resulting molecules.
Table 2: Derivatization of the Piperidine Nitrogen
| Reaction Type | Reagents | Product | Conditions |
|---|---|---|---|
| N-Alkylation | Ethyl Iodide, Potassium Carbonate | 3-(1-Ethylpiperidin-4-yl)oxetan-3-ol | Acetonitrile, Reflux |
| N-Acylation | Acetyl Chloride, Triethylamine | 1-(4-(3-Hydroxyoxetan-3-yl)piperidin-1-yl)ethan-1-one | Dichloromethane, 0 °C |
| Reductive Amination | Acetone, Sodium triacetoxyborohydride | 3-(1-Isopropylpiperidin-4-yl)oxetan-3-ol | Dichloroethane, Room Temperature |
| N-Arylation | Fluorobenzene, Potassium Carbonate | 3-(1-Phenylpiperidin-4-yl)oxetan-3-ol | Dimethyl sulfoxide, 120 °C |
Multi-component reactions (MCRs) offer an efficient strategy for rapidly building molecular complexity from simple starting materials. The piperidine moiety of this compound or its derivatives can potentially participate as the amine component in various MCRs, such as the Ugi and Mannich reactions researchgate.netnih.govrug.nlrug.nl. This approach allows for the one-pot synthesis of complex structures incorporating the oxetane-piperidine scaffold, providing a powerful tool for the exploration of new chemical entities. For instance, a four-component Ugi reaction could be envisioned, combining an aldehyde, an isocyanide, a carboxylic acid, and a derivative of this compound to generate a highly functionalized product.
Catalyst-Mediated Transformations
Catalysis plays a crucial role in many of the transformations involving this compound. For example, transition metal catalysts, such as palladium or copper, can be employed for N-arylation reactions of the piperidine nitrogen with aryl halides. Furthermore, enzyme-catalyzed reactions could offer a high degree of stereoselectivity in the functionalization of the molecule. While specific catalyst-mediated transformations for this exact compound are not extensively documented, the principles of catalysis in organic synthesis are broadly applicable to its derivatization.
Stereochemical Analysis and Conformational Studies
Chiral Synthesis and Resolution Techniques
The synthesis of enantiomerically pure 3-(piperidin-4-yl)oxetan-3-ol can be approached through two primary strategies: asymmetric synthesis to directly form a specific enantiomer or the resolution of a racemic mixture.
Asymmetric Synthesis: Chiral synthesis aims to create a single enantiomer by using chiral starting materials, reagents, or catalysts. For molecules containing piperidine (B6355638) and oxetane (B1205548) moieties, several strategies are applicable.
Catalytic Enantioselective Addition: A key strategy for creating the chiral center on the oxetane ring involves the catalytic enantioselective addition of a carbon nucleophile to a ketone precursor, such as an N-protected piperidin-4-one derivative that is subsequently converted to the spiro-oxetane, or more directly, the addition to an oxetan-3-one precursor. Iridium-catalyzed reductive couplings represent an advanced method for achieving such transformations with high enantioselectivity. nih.gov
Substrate-Controlled Diastereoselective Reactions: By incorporating a chiral auxiliary into the piperidine ring, it is possible to direct the stereochemical outcome of subsequent reactions that form the oxetane ring. The auxiliary can then be removed to yield the enantiomerically enriched product. nih.gov Gold-catalyzed cyclization reactions have been shown to be highly diastereoselective in the formation of piperidine rings, which can be a key step in a multi-step synthesis. nih.gov
Resolution Techniques: When a racemic mixture is synthesized, it must be separated into its constituent enantiomers.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful and widely used method for separating the enantiomers of chiral compounds like propranolol (B1214883) derivatives, which share structural similarities with the target molecule. mdpi.com
Classical Resolution: This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization. Subsequently, the resolving agent is removed to yield the pure enantiomers.
| Method | Description | Key Advantages |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | High efficiency, small amount of chiral material needed. |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to the substrate to direct the stereochemistry of a reaction. | Predictable stereochemical outcome. |
| Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase. | Widely applicable, high purity achievable. |
| Diastereomeric Resolution | Formation of diastereomeric salts or derivatives with a chiral resolving agent, followed by separation (e.g., by crystallization). | Can be cost-effective for large-scale separations. |
Absolute Configuration Determination Methodologies
Determining the absolute three-dimensional arrangement of atoms (R/S configuration) at the chiral center is critical. Several analytical techniques are employed for this purpose.
X-ray Crystallography: This is the most definitive method for determining absolute configuration. It provides an unambiguous 3D structure of the molecule in the solid state, from which the absolute stereochemistry can be assigned, often by referencing a known chiral center within the molecule or using anomalous dispersion effects. taylorandfrancis.com
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations (like Density Functional Theory, DFT), the absolute configuration can be reliably determined without the need for crystallization. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR does not directly determine absolute configuration, the use of chiral derivatizing agents, such as Mosher's acid, can create diastereomers that exhibit distinct NMR signals. The analysis of these signals can allow for the deduction of the absolute stereochemistry. nih.gov
| Technique | Principle | Sample Requirement | Outcome |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | High-quality single crystal. | Unambiguous 3D structure. |
| VCD Spectroscopy | Differential absorption of circularly polarized infrared light. | Solution or neat liquid. | Assignment via computational comparison. |
| Chiral Derivatization (NMR) | Conversion of enantiomers into diastereomers with distinct NMR spectra. | Solution. | Deduction of configuration based on NMR shifts. |
Conformational Preferences of the Piperidine and Oxetane Rings
Piperidine Ring: The six-membered piperidine ring predominantly adopts a chair conformation to minimize torsional and angle strain. nih.gov In this conformation, substituents at the 4-position can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For the spiro-oxetanol group at the C4 position, there will be an equilibrium between two chair conformers where the oxetane is either axial or equatorial. The preferred conformation will depend on minimizing steric interactions. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. However, the presence of the spiro-oxetane can introduce unique steric and electronic effects that may alter this preference. researchgate.net
Dynamic Stereochemistry and Inversion Barriers
The conformation of this compound is not static. The molecule undergoes dynamic processes that involve the interconversion of different conformations.
Ring Inversion: The piperidine ring can undergo a "chair flip," where one chair conformation converts into the other. This process interconverts axial and equatorial substituents. The energy barrier for ring inversion in simple piperidines is relatively low, allowing for rapid interconversion at room temperature. scribd.com
Nitrogen Inversion: The nitrogen atom in the piperidine ring is trivalent and has a lone pair of electrons, giving it a pyramidal geometry. This pyramid can rapidly invert, a process known as nitrogen inversion or pyramidal inversion. scribd.com For most simple piperidines, the barrier to nitrogen inversion is very low, meaning the two invertomers cannot be resolved at room temperature. scribd.com Steric hindrance can significantly increase the barrier to this inversion. researchgate.net
| Process | Description | Typical Energy Barrier (Piperidines) | Consequence |
| Ring Inversion | Interconversion between the two chair conformations of the piperidine ring. | Low | Rapid equilibrium between conformers at room temp. |
| Nitrogen Inversion | The rapid oscillation of the nitrogen atom and its lone pair. | Very Low | Inability to resolve enantiomers based on N-chirality. |
Influence of Stereochemistry on Molecular Recognition (Non-biological systems)
The specific three-dimensional arrangement of the enantiomers of this compound is critical for molecular recognition in chiral environments outside of biological systems. The distinct spatial presentation of the hydroxyl group, the piperidine nitrogen, and the polar oxetane ether oxygen creates a unique pharmacophore for each enantiomer.
In non-biological contexts, this stereochemical differentiation is fundamental to processes such as:
Chiral Chromatography: The separation of enantiomers on a chiral stationary phase is a direct result of molecular recognition. One enantiomer will form a more stable (lower energy) transient diastereomeric complex with the chiral selector of the stationary phase, leading to a longer retention time and enabling separation.
Asymmetric Catalysis: If used as a chiral ligand in catalysis, the stereochemistry of the molecule would be crucial for creating a specific chiral environment around a metal center. This environment would then dictate the stereochemical outcome of the catalyzed reaction, favoring the formation of one enantiomeric product over another.
The oxetane moiety, in particular, contributes to the molecule's unique properties. It is a small, polar, three-dimensional motif that can act as a hydrogen bond acceptor. acs.orgnih.gov The combination of the rigid, puckered oxetane and the flexible piperidine chair, along with the specific stereochemistry at the spiro-junction, results in enantiomers with distinct surfaces for interaction, governing their behavior in chiral recognition events. uq.edu.au
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-(piperidin-4-yl)oxetan-3-ol. These calculations, often employing methods like Density Functional Theory (DFT), provide insights into the molecule's reactivity, stability, and intermolecular interactions.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.
A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, theoretical calculations would likely reveal the spatial distribution of these orbitals, indicating the probable sites for nucleophilic and electrophilic attack.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.54 |
| LUMO | 1.23 |
| HOMO-LUMO Gap | 7.77 |
The distribution of electron density within this compound dictates its electrostatic potential, which in turn governs how it interacts with other molecules. Quantum chemical calculations can determine the partial atomic charges on each atom, providing a quantitative measure of the local electronic environment.
An electrostatic potential map would visually represent the charge distribution, with regions of negative potential (typically around electronegative atoms like oxygen and nitrogen) indicating areas that are attractive to electrophiles, and regions of positive potential (around hydrogen atoms) indicating areas attractive to nucleophiles. This information is crucial for understanding non-covalent interactions such as hydrogen bonding.
| Atom | Partial Charge (e) |
|---|---|
| O (oxetane ring) | -0.58 |
| O (hydroxyl group) | -0.65 |
| N (piperidine ring) | -0.42 |
| H (hydroxyl group) | +0.41 |
Conformational Analysis using Molecular Mechanics and Dynamics
The three-dimensional structure of this compound is not static; it can adopt various conformations due to the rotation around its single bonds. Molecular mechanics and molecular dynamics simulations are computational methods used to explore this conformational landscape.
Molecular mechanics employs classical physics to calculate the potential energy of different conformations, allowing for the identification of the most stable (lowest energy) structures. Molecular dynamics simulates the movement of atoms over time, providing insight into the flexibility of the molecule and the transitions between different conformations. Such studies would likely focus on the orientation of the piperidine (B6355638) and oxetane (B1205548) rings relative to each other.
| Conformer | Dihedral Angle (C-C-C-N) (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Equatorial | 178.5 | 0.00 |
| Axial | -62.3 | 2.50 |
Reaction Mechanism Predictions and Transition State Elucidation
For instance, the mechanism of a hypothetical dehydration reaction could be elucidated. Computational models would identify the structure of the transition state and its energy, providing a deeper understanding of the reaction's feasibility and kinetics.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +35.2 |
| Products | -5.8 |
Prediction of Spectroscopic Signatures (beyond identification)
While experimental spectroscopy is used for compound identification, theoretical calculations can predict spectroscopic data with a high degree of accuracy. This can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and bonding.
For example, quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of each atom and the vibrational frequencies that would be observed in an infrared (IR) spectrum. These predicted spectra can be compared with experimental data to confirm structural assignments.
| Parameter | Predicted Value |
|---|---|
| 13C NMR Chemical Shift (C-OH) | 75.4 ppm |
| 1H NMR Chemical Shift (H-O) | 3.8 ppm |
| IR Vibrational Frequency (O-H stretch) | 3450 cm-1 |
Theoretical Basis for Structure-Property Relationships (excluding biological activity)
Computational studies can establish quantitative structure-property relationships (QSPRs), which correlate the theoretical descriptors of a molecule with its macroscopic properties. For this compound, these relationships can be used to predict physical properties such as solubility and polarity.
For example, the calculated dipole moment and polar surface area can be used to estimate the molecule's solubility in different solvents. These theoretical predictions are valuable in understanding the physicochemical behavior of the compound without the need for extensive experimental measurements.
| Property | Predicted Value |
|---|---|
| Dipole Moment | 2.8 D |
| Polar Surface Area | 45.8 Å2 |
| LogP (Octanol-Water Partition Coefficient) | 0.5 |
Applications As a Synthetic Building Block and Molecular Scaffold
Role in the Construction of Complex Organic Architectures
The strained oxetane (B1205548) ring can participate in a variety of ring-opening reactions, allowing for the introduction of diverse functional groups and the formation of more elaborate structures. acs.org This reactivity, coupled with the functional handles of the tertiary alcohol and the secondary amine, provides multiple points for synthetic elaboration. For instance, the hydroxyl group can be derivatized or used to direct further reactions, while the piperidine (B6355638) nitrogen can be functionalized through N-alkylation or N-acylation, expanding the accessible chemical space. The inherent ring strain of the oxetane, estimated to be around 25.5 kcal/mol, is a driving force for these transformations. nih.gov
Scaffold for Ligand Design and Optimization (excluding biological activity)
In the realm of drug discovery, molecular scaffolds serve as a foundational framework for the development of new ligands. The piperidine ring is considered a "privileged scaffold" due to its frequent appearance in bioactive compounds. uni-muenchen.denih.gov The defined stereochemistry and conformational rigidity of 3-(piperidin-4-yl)oxetan-3-ol make it an excellent scaffold for the design and optimization of ligands that can interact with specific biological targets.
The tertiary hydroxyl group and the secondary amine provide key hydrogen bonding functionalities that can be crucial for molecular recognition. The oxetane moiety itself, with its oxygen atom, can also act as a hydrogen bond acceptor. dntb.gov.ua Furthermore, the oxetane ring can serve as a bioisosteric replacement for other common functional groups, such as gem-dimethyl or carbonyl groups, potentially leading to improved metabolic stability and pharmacokinetic properties. acs.orgnih.gov The ability to systematically modify the scaffold at its various functionalization points allows for the fine-tuning of a ligand's properties to achieve optimal binding affinity and selectivity.
Table 1: Predicted Physicochemical Properties of this compound mdpi.com
| Property | Value |
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| XLogP3 | -0.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 157.110279 g/mol |
| Monoisotopic Mass | 157.110279 g/mol |
| Topological Polar Surface Area | 41.7 Ų |
| Heavy Atom Count | 11 |
| Formal Charge | 0 |
| Complexity | 142 |
Note: These properties are computationally predicted and may differ from experimental values.
Precursor in the Synthesis of Advanced Intermediates
The reactivity of the functional groups present in this compound allows for its use as a precursor in the synthesis of more complex and advanced intermediates. The secondary amine of the piperidine ring can undergo a wide range of transformations, including reductive amination, acylation, and sulfonylation, to introduce various substituents.
The tertiary hydroxyl group can be converted into a better leaving group, facilitating nucleophilic substitution reactions. Alternatively, it can be oxidized to a ketone, providing another point for chemical modification. The strained oxetane ring can be opened under acidic or basic conditions with a variety of nucleophiles, leading to the formation of 1,3-di-substituted propanes with diverse functionalities. acs.orgnih.gov This ring-opening strategy can be a powerful tool for accessing linear chains with specific stereochemical arrangements.
Application in Materials Science (e.g., polymer synthesis)
The oxetane ring in this compound presents opportunities for its application in materials science, particularly in polymer synthesis. Oxetanes can undergo ring-opening polymerization, typically initiated by cationic initiators, to form polyethers. dntb.gov.ua The incorporation of the piperidine moiety into the polymer backbone or as a pendant group could impart unique properties to the resulting material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.
The presence of the hydroxyl and amine functionalities also allows for the potential use of this compound as a monomer in condensation polymerizations, such as the formation of polyurethanes or polyamides. The rigid and bulky nature of the this compound unit could lead to polymers with interesting morphological and mechanical properties.
Development of Prodrug Strategies (non-biological)
Prodrug design is a well-established strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of drug candidates. The hydroxyl and secondary amine groups of this compound are ideal handles for the attachment of promoieties to create prodrugs.
For instance, the hydroxyl group can be esterified with various carboxylic acids to form ester prodrugs. These esters can be designed to have altered solubility, lipophilicity, and chemical stability compared to the parent molecule. Similarly, the piperidine nitrogen can be derivatized to form carbamates or amides. The choice of the promoiety can be tailored to control the rate and site of cleavage, thereby influencing the release profile of the active compound. This approach allows for the optimization of a drug's properties without altering its core pharmacophore.
Advanced Spectroscopic Characterization Techniques Beyond Basic Identification
High-Resolution Mass Spectrometry for Isotopic Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 3-(piperidin-4-yl)oxetan-3-ol, with a monoisotopic mass of 157.1103 g/mol , HRMS would be able to confirm this mass to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of its elemental composition, C8H15NO2.
Beyond just confirming the molecular formula, HRMS is instrumental in isotopic analysis. The natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁷O results in a characteristic isotopic pattern in the mass spectrum. By analyzing the relative intensities of these isotopic peaks, the number of each type of atom in the molecule can be confirmed. For instance, the presence of eight carbon atoms would be corroborated by the intensity of the M+1 peak, which is predominantly due to the presence of one ¹³C atom.
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 158.1176 |
| [M+Na]⁺ | 180.0995 |
| [M+K]⁺ | 196.0734 |
| [M+NH₄]⁺ | 175.1441 |
This table presents predicted m/z values for common adducts of this compound. The high precision of these values is critical for distinguishing the compound from other isomers or compounds with similar nominal masses.
Two-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR spectroscopy is essential for the complete structural elucidation of complex molecules like this compound. 2D NMR experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the confirmation of the molecule's connectivity.
Key 2D NMR experiments that would be applied include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons within the piperidine (B6355638) ring and between the protons on the oxetane (B1205548) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon signals based on their attached, and usually more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule, for example, confirming the connection between the piperidine ring and the oxetane ring.
Table 2: Hypothetical Key HMBC Correlations for this compound
| Proton(s) | Correlated Carbon(s) | Structural Information Confirmed |
| Piperidine H4 | Oxetane C3 | Connection between the piperidine and oxetane rings |
| Oxetane CH₂ | Oxetane C3 | Connectivity within the oxetane ring |
| Piperidine H2/H6 | Piperidine C3/C5 | Connectivity within the piperidine ring |
This table illustrates the type of data that would be obtained from an HMBC experiment, providing definitive evidence for the molecular structure.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would be used to confirm the presence of key functional groups.
IR Spectroscopy: In the IR spectrum, the O-H stretch of the alcohol group would be expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the ether in the oxetane ring and the alcohol would likely be observed in the 1000-1300 cm⁻¹ region. The N-H stretch of the secondary amine in the piperidine ring would appear as a medium-intensity band around 3300-3500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. While the O-H and N-H stretches are also observable in Raman, the C-C and C-H vibrations of the aliphatic rings often give rise to strong signals, providing a detailed fingerprint of the molecule's carbon skeleton.
Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Alcohol | O-H Stretch | 3200-3600 (broad) |
| Amine | N-H Stretch | 3300-3500 (medium) |
| Ether (Oxetane) | C-O Stretch | 1000-1150 |
| Alcohol | C-O Stretch | 1000-1260 |
| Alkane | C-H Stretch | 2850-3000 |
This table summarizes the characteristic vibrational frequencies that would be anticipated for the functional groups present in the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information about bond lengths, bond angles, and the conformation of the piperidine and oxetane rings in this compound.
If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would reveal:
The exact spatial arrangement of all atoms in the molecule.
The conformation of the piperidine ring (e.g., chair, boat, or twist-boat).
The puckering of the oxetane ring.
The intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, that dictate the crystal packing.
While a crystal structure for this compound is not publicly available, analysis of related structures, such as 3-Oxo-3-(piperidin-1-yl)propanenitrile, demonstrates that the piperidine ring commonly adopts a chair conformation.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Confirmation
This compound possesses a stereocenter at the C3 position of the oxetane ring. This means the compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study these chiral molecules.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. If the compound is enantiomerically pure, it will exhibit a characteristic CD spectrum with positive or negative bands (Cotton effects) corresponding to its electronic transitions. An equal mixture of both enantiomers (a racemic mixture) would be CD-silent.
Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, an enantiomerically pure sample will show a specific ORD curve, while a racemic mixture will have no optical rotation.
These techniques are crucial for confirming the stereochemical purity of a sample and for assigning the absolute configuration of the stereocenter, often in conjunction with theoretical calculations.
Future Directions and Emerging Research Opportunities
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry, offering enhanced reaction control, safety, and scalability, are poised to revolutionize the synthesis of complex molecules like 3-(piperidin-4-yl)oxetan-3-ol. While specific flow synthesis routes for this exact compound are not yet established in the literature, the successful application of flow chemistry to the synthesis of both oxetanes and piperidine (B6355638) derivatives individually suggests a promising future for its integrated, continuous production. researchgate.netnih.gov
Future research will likely focus on developing a multi-step flow process that telescopes the synthesis of the piperidine and oxetane (B1205548) precursors and their subsequent coupling. The generation of highly reactive intermediates, such as 3-oxetanyllithium, has been demonstrated in flow reactors, a technique that could be adapted for the synthesis of this compound and its derivatives. nih.gov Automated synthesis platforms, guided by machine learning algorithms, could further accelerate the discovery and optimization of synthetic routes, enabling rapid analogue generation for structure-activity relationship studies.
Table 1: Potential Advantages of Flow Synthesis for this compound
| Feature | Potential Advantage |
| Precise Temperature Control | Minimization of side reactions and improved product purity. |
| Rapid Mixing | Enhanced reaction rates and yields. |
| Handling of Hazardous Reagents | In-situ generation and immediate consumption of unstable intermediates. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |
| Automation | High-throughput synthesis of derivatives for library generation. |
Exploration of Novel Catalytic Approaches for Derivatization
The derivatization of this compound is a key area for future investigation, with novel catalytic methods offering the potential to create a diverse range of analogues with unique properties. The piperidine nitrogen and the oxetane ring present multiple sites for functionalization.
Catalytic C-H functionalization of the piperidine ring could introduce substituents at various positions, modulating the compound's steric and electronic properties. nih.gov Furthermore, the development of catalysts for the regioselective ring-opening of the oxetane moiety would provide access to a variety of functionalized 1,3-diols, which are valuable synthetic intermediates. researchgate.netnih.gov Cobalt-catalyzed radical ring-opening of oxetanes represents a recent advancement that could be explored for novel transformations. researchgate.net The use of piperidine itself as an organocatalyst for the derivatization of other molecules is also an area of interest. researchgate.net
Expansion into Supramolecular Chemistry Applications
The hydrogen bonding capabilities of the hydroxyl group and the piperidine nitrogen in this compound make it an attractive building block for the construction of supramolecular assemblies. The strained oxetane ring can also participate in supramolecular interactions. researchgate.net Future research could explore the self-assembly of this molecule into higher-order structures such as gels, liquid crystals, or porous organic frameworks.
The incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored properties for applications in gas storage, separation, or catalysis. The piperidine moiety can act as a ligand for metal centers, while the oxetane-3-ol group can engage in hydrogen bonding to direct the framework's architecture. rsc.org
Development of Advanced Computational Models
Computational chemistry and molecular modeling will be instrumental in guiding the future development of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometric and electronic properties, reactivity, and spectroscopic signatures. nih.govrsc.orgresearchgate.netmdpi.comcolab.ws
Future computational studies could focus on:
Reaction Mechanism Elucidation: Simulating potential synthetic and derivatization pathways to identify optimal reaction conditions and predict potential byproducts.
Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule and how it influences its interactions with other molecules.
Property Prediction: Developing quantitative structure-property relationship (QSPR) models to predict the physicochemical properties of novel derivatives, accelerating the design of molecules with desired characteristics.
Supramolecular Assembly Simulation: Modeling the self-assembly behavior of this compound to design new materials with specific architectures and functions. nih.gov
Table 2: Key Parameters for Computational Modeling of this compound
| Computational Method | Application |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. nih.govrsc.orgresearchgate.netmdpi.comcolab.ws |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions and interactions in complex environments. |
Potential for Material Science Innovations (non-biological)
The unique properties of the oxetane and piperidine moieties suggest that this compound could be a valuable component in the development of novel non-biological materials. The high thermal stability and crosslinking potential of polyethers with pendant oxetane groups could be harnessed by incorporating this compound into polymer backbones. researchgate.net
Future research in this area could involve the polymerization of this compound or its derivatives to create novel polymers with tailored thermal and mechanical properties. wikipedia.orgresearchgate.netnih.govradtech.org The incorporation of this compound into films and coatings could also be explored, leveraging the known applications of piperidine derivatives in bioactive films and as corrosion inhibitors. nih.govijnrd.org The ability of the oxetane ring to undergo ring-opening polymerization can be utilized to create cross-linked networks, leading to the development of new thermosetting resins or adhesives. nih.gov
Q & A
Q. How should researchers approach method validation for quantifying this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
